molecular formula C10H16N4 B1446174 2-(4-Aminopiperidin-1-yl)pyridin-3-amine CAS No. 1936246-83-1

2-(4-Aminopiperidin-1-yl)pyridin-3-amine

Cat. No. B1446174
CAS RN: 1936246-83-1
M. Wt: 192.26 g/mol
InChI Key: WYMHPUYAYNDLRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Aminopiperidin-1-yl)pyridin-3-amine (2-APPA) is an organic compound belonging to the class of pyridines and amines. It is a versatile compound with a wide range of applications in synthetic chemistry, biochemistry, and pharmacology. 2-APPA has been used in the synthesis of drugs, as a reagent in organic reactions, and as an intermediate in the synthesis of other compounds. In addition, 2-APPA has been shown to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties.

Scientific Research Applications

Inhibition of Protein Kinase B (Akt)

2-(4-Aminopiperidin-1-yl)pyridin-3-amine: has been identified as a core structure in the development of inhibitors targeting Protein Kinase B (Akt), a key player in cell signaling pathways that regulate growth and survival . Akt signaling is often deregulated in cancer, making Akt inhibitors potential antitumor agents. The compound’s derivatives have shown efficacy in modulating biomarkers of signaling through Akt in vivo and inhibiting the growth of human tumor xenografts in mice.

Synthesis of Heterocyclic Compounds

This compound plays a significant role in the synthesis of complex molecules, particularly nitrogen heterocycles, which are crucial in medicinal chemistry. Its structure is related to various chemical research methodologies and synthetic processes, highlighting its importance in the development of new therapeutic agents.

Development of Dipeptidyl Peptidase IV Inhibitors

The chemical structure of 2-(4-Aminopiperidin-1-yl)pyridin-3-amine is associated with the advancement of dipeptidyl peptidase IV inhibitors. These inhibitors are important for the treatment of type 2 diabetes and are a testament to the significance of nitrogen-containing scaffolds in drug design.

Biomedical Applications of Pyrazolo[3,4-b]pyridines

Although not directly mentioned, the compound is structurally related to pyrazolo[3,4-b]pyridines, which have a wide range of biomedical applications . These applications include acting as analogs to purine bases, which are fundamental components of DNA and RNA, thus offering potential in the design of drugs targeting genetic material.

Targeting Molecular Pathologies in Cancer

The compound’s derivatives have been utilized in targeting molecular pathologies common in many human cancers . By inhibiting specific kinases like Akt, these derivatives can disrupt cancer cell proliferation and survival, offering a pathway to develop new cancer therapies.

Optimization of Lipophilic Substitution

Research has focused on optimizing lipophilic substitution within a series of derivatives of 2-(4-Aminopiperidin-1-yl)pyridin-3-amine to create ATP-competitive inhibitors . These inhibitors have shown selectivity for inhibiting Akt over closely related kinases, which is crucial for reducing side effects and increasing therapeutic efficacy.

properties

IUPAC Name

2-(4-aminopiperidin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c11-8-3-6-14(7-4-8)10-9(12)2-1-5-13-10/h1-2,5,8H,3-4,6-7,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMHPUYAYNDLRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminopiperidin-1-yl)pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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